2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a pyrimidine ring, a furan ring, and a thioacetamide group. It is of interest in various fields of chemistry and biology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioacetamide Formation: The thioacetamide group can be introduced by reacting the pyrimidine derivative with a suitable thioamide reagent.
Furan Ring Attachment: The furan ring can be attached to the thioacetamide group through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The specific methods may vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can take place at the furan ring or the thioacetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Investigation of its activity against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Lacks the furan ring.
N-(furan-2-ylmethyl)acetamide: Lacks the pyrimidine ring and thioacetamide group.
Uniqueness
The presence of both the pyrimidine and furan rings, along with the thioacetamide group, makes 2-((4,5-dimethyl-
Properties
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-9(2)15-13(16-12(8)18)20-7-11(17)14-6-10-4-3-5-19-10/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWSZFOOCOMPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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